molecular formula C20H29NO3 B14005793 D-Phenylalanine, N-[[cis-4-(1-methylethyl)cyclohexyl]carbonyl]-, methyl ester

D-Phenylalanine, N-[[cis-4-(1-methylethyl)cyclohexyl]carbonyl]-, methyl ester

Cat. No.: B14005793
M. Wt: 331.4 g/mol
InChI Key: LUSNEIVFFXOKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester is a compound known for its applications in the medical field, particularly in the treatment of type 2 diabetes. It is commonly referred to as Nateglinide . This compound is a derivative of the unnatural amino acid D-phenylalanine and is known for its hypoglycemic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester involves several steps. One of the methods includes the reaction of 4-isopropylbenzoic acid with platinum oxide in acetic acid, which undergoes hydrogenation to give a mixture of cis and trans isomers . This mixture is then converted to the methyl ester form. The trans isomer is further reacted with sodium hydride to give a predominantly trans product . This product is then coupled with D-phenylalanine methyl ester in the presence of hydrochloric acid to yield the final compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective and to produce the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Repaglinide: Another hypoglycemic agent that stimulates insulin secretion.

    Mitiglinide: Similar to Nateglinide, it is used to control blood glucose levels.

Uniqueness

D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester is unique in its rapid onset and short duration of action, making it particularly effective for controlling postprandial blood glucose levels .

Properties

IUPAC Name

methyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-14(2)16-9-11-17(12-10-16)19(22)21-18(20(23)24-3)13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSNEIVFFXOKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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